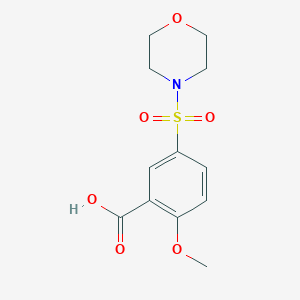

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQQDWZRROHWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-59-3 | |

| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168890-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 168890-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

This document provides an in-depth technical guide for the multi-step synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No: 168890-59-3)[1][2]. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein is built upon established, high-yield chemical transformations, emphasizing experimental causality, procedural robustness, and safety.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target structure contains three key functionalities on a benzene ring: a carboxylic acid, a methoxy ether, and a morpholine sulfonamide.

The morpholine sulfonamide is most reliably formed via the reaction of a sulfonyl chloride with morpholine. This disconnection is a cornerstone of sulfonamide synthesis due to its high efficiency and predictable outcome. The carboxylic acid is a robust functional group, but it is prudent to protect it as an ester during the harsh conditions of chlorosulfonation to prevent side reactions. This leads to a key intermediate, a methyl 2-methoxy-5-(chlorosulfonyl)benzoate. This intermediate, in turn, can be synthesized via electrophilic chlorosulfonation of methyl 2-methoxybenzoate. The para-position to the activating methoxy group is the electronically favored and sterically accessible site for this substitution. Finally, methyl 2-methoxybenzoate is easily prepared from the inexpensive and widely available starting material, methyl salicylate.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis Pathway

The forward synthesis is a four-step process commencing with methyl salicylate. Each step is chosen for its reliability, high yield, and scalability, reflecting principles proven in industrial chemical synthesis.[3][4]

Caption: Overall workflow for the synthesis pathway.

Part 3: Detailed Experimental Protocols

The following protocols are derived from optimized procedures for analogous transformations and represent a robust pathway to the target compound.[3][4][5]

Step 1: Synthesis of Methyl 2-methoxybenzoate (Etherification)

-

Rationale: The acidic phenolic proton of methyl salicylate is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. Protecting the phenol as a methyl ether prevents it from reacting in the subsequent chlorosulfonation step.

-

Protocol:

-

To a stirred solution of methyl salicylate (1.0 eq) and a suitable solvent like acetone or THF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Carefully add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by vacuum distillation to obtain pure methyl 2-methoxybenzoate as a colorless oil.

-

Step 2: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate (Chlorosulfonation)

-

Rationale: This is an electrophilic aromatic substitution. The electron-donating methoxy group strongly activates the aromatic ring, directing the bulky chlorosulfonyl group (-SO₂Cl) primarily to the less sterically hindered para-position (C5). Chlorosulfonic acid serves as both the reagent and the solvent. An excess is used to drive the reaction to completion.[4]

-

Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize evolving HCl gas), cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.

-

Add methyl 2-methoxybenzoate (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is typically used in the next step without further purification.

-

Step 3: Synthesis of Methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (Sulfonamide Formation)

-

Rationale: The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[6]

-

Protocol:

-

Dissolve methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq).

-

Add morpholine (1.2 eq) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate as a white solid.

-

Step 4: Synthesis of this compound (Hydrolysis)

-

Rationale: The final step is a saponification of the methyl ester to the corresponding carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid. This is a standard and high-yielding transformation.[5]

-

Protocol:

-

Suspend methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (1.0 eq) in a 5% aqueous solution of sodium hydroxide (5-10 eq).

-

Heat the mixture to 40-50 °C and stir for 4-10 hours until the reaction is complete (a clear solution should form).[5]

-

Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of 5% hydrochloric acid.[5]

-

The final product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pure this compound.

-

Part 4: Data Presentation

The following table summarizes the expected yields for each step, based on optimized, analogous procedures reported in the literature. Actual yields may vary based on experimental conditions and scale.

| Step | Transformation | Reagents | Reported Yield (Analogous) | Reference |

| 1 | Etherification | (CH₃)₂SO₄, K₂CO₃ | ~92% | [4] |

| 2 | Chlorosulfonation | ClSO₃H | ~95% | [4] |

| 3 | Sulfonamide Formation | Morpholine, Et₃N | >85% (Typical) | N/A |

| 4 | Ester Hydrolysis | NaOH, HCl | >80% | [5] |

| - | Overall Yield | - | ~60% | - |

Part 5: References

-

Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from

-

Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from

-

Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid. Retrieved from

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from

-

Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from

-

Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from

-

Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from

-

Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]

-

Matrix Scientific. (n.d.). 2-Methoxy-5-morpholin-4-yl-benzoic acid. Retrieved from

-

Biosynth. (n.d.). 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from

-

Le Bozec, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from __

Sources

- 1. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

"2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" chemical properties

An In-Depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound featuring a benzoic acid core, a methoxy group, and a morpholine sulfonyl moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide linkage is a classic pharmacophore present in a wide array of therapeutic agents, while the morpholine ring is frequently incorporated to enhance solubility, metabolic stability, and target engagement. Its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical methodologies, and potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Identity and Core Properties

Correctly identifying a chemical entity is the foundational step for all subsequent research and development. This section details the key identifiers and fundamental physicochemical properties of this compound.

Structure and Nomenclature

The molecule's structure is defined by a central benzene ring substituted at positions 1, 2, and 5.

Caption: Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid | N/A |

| CAS Number | 168890-59-3 | [1][2][3] |

| Molecular Formula | C12H15NO6S | [1][3][4] |

| Molecular Weight | 301.32 g/mol | [3][4] |

| Synonyms | 2-Methoxy-5-(morpholinosulfonyl)benzoic acid |[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below are predicted values, which serve as a valuable baseline for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 517.5 ± 60.0 °C | [2][4] |

| Density | 1.418 ± 0.06 g/cm³ | [2][4] |

| pKa | 3.70 ± 0.10 | [2][4] |

| Storage | Room temperature |[1] |

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on well-established transformations of analogous compounds.[5][6][7][8] The most direct approach involves the chlorosulfonation of 2-methoxybenzoic acid followed by amidation with morpholine.

Proposed Synthetic Pathway

The two-step synthesis provides a modular and efficient route to the target compound.

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis

This protocol is a generalized procedure. Researchers should perform initial reactions on a small scale to optimize conditions such as temperature, reaction time, and stoichiometry.

Step 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas).

-

Reaction: Add 2-methoxybenzoic acid (1.0 eq) to the flask and cool it to 0-5 °C in an ice bath.

-

Addition: Slowly add chlorosulfonic acid (5-8 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[6] The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 6-9 hours to ensure complete conversion.[6]

-

Workup: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

-

Addition of Amine: Add morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, preventing protonation of the morpholine and promoting the forward reaction.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is essential to remove unreacted starting materials and byproducts.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Purity Assessment: Confirm the purity of the final compound using High-Performance Liquid Chromatography (HPLC) and determine its melting point. A sharp melting point is indicative of high purity.

Analytical Characterization

Thorough characterization is required to confirm the structure and purity of the synthesized compound.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 168890-59-3 [amp.chemicalbook.com]

- 3. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | 168890-59-3 [m.chemicalbook.com]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 7. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]

- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, a key chemical intermediate in medicinal chemistry. The document details the molecule's fundamental physicochemical properties, offers a plausible and detailed synthetic protocol, and explores its strategic application as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties and Identifiers

This compound is a substituted aromatic compound characterized by a benzoic acid core functionalized with methoxy and morpholine sulfonyl groups. These features impart specific chemical properties that are highly valuable for its role as a molecular scaffold. The primary identifiers and computed physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid | N/A |

| Synonyms | 2-Methoxy-5-(morpholinosulfonyl)benzoic acid | [1] |

| CAS Number | 168890-59-3 | [1][2][3] |

| Molecular Formula | C12H15NO6S | [2][3] |

| Molecular Weight | 301.316 g/mol (301.3 g/mol rounded) | [2][3] |

| Predicted pKa | 3.70 ± 0.10 | [1][4] |

| Predicted Boiling Point | 517.5 ± 60.0 °C | [1][4] |

| Predicted Density | 1.418 ± 0.06 g/cm³ | [1][4] |

| Product Family | Protein Degrader Building Blocks | [3] |

Structural Analysis and Functional Group Contributions

The chemical architecture of this compound is central to its utility. The arrangement of its functional groups dictates its reactivity, solubility, and potential for biological interactions.

-

Benzoic Acid Group: The carboxylic acid moiety is the primary site for synthetic elaboration. Its acidic proton (predicted pKa ≈ 3.70) allows for salt formation, while the carboxyl group itself is a versatile handle for forming amide, ester, or other covalent linkages, which is essential for its role as a building block.

-

Methoxy Group: Positioned ortho to the carboxylic acid, the methoxy group influences the electronic properties and conformation of the benzoic acid. It can participate in intramolecular hydrogen bonding and sterically direct reactions at the adjacent carboxyl group.

-

Morpholine Sulfonyl Group: This bulky, polar group significantly impacts the molecule's physicochemical profile. The morpholine ring is a common motif in medicinal chemistry used to enhance aqueous solubility and introduce a favorable pharmacokinetic profile. The sulfonamide linkage is metabolically stable and acts as a strong hydrogen bond acceptor.

Proposed Synthesis and Purification Protocol

While multiple routes may exist, a chemically sound and efficient synthesis can be proposed based on established organic chemistry principles, such as the reaction between a sulfonyl chloride and an amine. The following protocol outlines a self-validating system for producing high-purity this compound.

Experimental Workflow

Sources

The Emergence of Benzamide-Based Scaffolds: A Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand, with derivatives of thalidomide, known as immunomodulatory imide drugs (IMiDs), being the most prevalent recruiters of the Cereblon (CRBN) E3 ligase. However, the inherent instability and off-target effects of IMiDs have spurred the development of novel CRBN binders. This technical guide focuses on a promising new class of non-phthalimide CRBN ligands: benzamide-type derivatives, exemplified by 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid . We will delve into the scientific rationale for exploring such scaffolds, provide detailed methodologies for their synthesis and incorporation into PROTACs, and outline the comprehensive suite of assays required to validate their efficacy as protein degrader building blocks. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this innovative class of molecules in their drug discovery endeavors.

Introduction: The Quest for Superior Cereblon Ligands

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a POI-PROTAC-E3 ligase ternary complex initiates the ubiquitination and subsequent proteasomal degradation of the POI. Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN) has been a workhorse in PROTAC design, largely due to the availability of well-characterized small molecule ligands like thalidomide, pomalidomide, and lenalidomide.

Despite their widespread use, these IMiD-based ligands possess certain liabilities. They are known to induce the degradation of so-called "neosubstrates," such as IKZF1/3 and SALL4, which can lead to undesired pharmacological effects. Furthermore, the phthalimide moiety is susceptible to hydrolysis, which can impact the stability and in vivo exposure of the resulting PROTACs.[1][2]

This has created a compelling need for novel, non-IMiD CRBN binders with improved physicochemical properties and a more favorable selectivity profile. The benzamide scaffold, exemplified by This compound , has emerged as a promising alternative. These conformationally locked derivatives are designed to mimic the interactions of natural CRBN-binding molecules, offering the potential for enhanced chemical stability and a reduced propensity for neosubstrate degradation.[1][2][3][4]

This guide will provide a comprehensive overview of the core principles and practical considerations for utilizing this compound and related benzamide derivatives as building blocks for next-generation protein degraders.

The Core Building Block: this compound

The structure of this compound features a central benzoic acid core, which serves as a versatile anchor for linker attachment. The methoxy and morpholine-sulfonyl substituents are crucial for its interaction with the CRBN binding pocket. While specific structural biology data for this exact molecule is not yet publicly available, the design of this class of molecules is predicated on replicating the key hydrogen bonding and hydrophobic interactions observed with known CRBN ligands.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of the core scaffold is presented below.

| Property | Value |

| Molecular Formula | C12H15NO6S |

| Molecular Weight | 301.32 g/mol |

| CAS Number | 168890-59-3 |

Synthesis and PROTAC Integration

The synthesis of PROTACs incorporating the this compound scaffold follows a modular approach. The core is first synthesized and then coupled to a linker, which is subsequently attached to the ligand for the protein of interest.

Synthesis of the Core Building Block

While a specific, peer-reviewed synthesis of this compound for PROTAC applications is not yet detailed in the literature, a general synthetic route can be extrapolated from the synthesis of analogous benzamide derivatives. A plausible synthetic scheme is outlined below.

Linker Attachment and PROTAC Synthesis

The carboxylic acid group of the core building block provides a convenient handle for linker attachment via an amide bond formation. The choice of linker is critical for the efficacy of the PROTAC, as it dictates the distance and relative orientation of the POI and E3 ligase in the ternary complex. A variety of linker types, including polyethylene glycol (PEG) and alkyl chains of varying lengths, should be explored to optimize degradation efficiency.

A generalized workflow for PROTAC synthesis is depicted below.

Experimental Protocols for PROTAC Evaluation

A rigorous and systematic evaluation is essential to characterize the performance of a novel PROTAC. The following sections outline the key experimental workflows.

Step 1: Assessment of CRBN Binding Affinity

Before incorporation into a PROTAC, it is crucial to confirm that the benzamide-based ligand binds to CRBN.

Protocol: Fluorescence Polarization (FP) Competition Assay

-

Reagents and Materials:

-

Recombinant DDB1/CRBN protein complex.

-

Fluorescently labeled tracer ligand (e.g., FITC-thalidomide).

-

Test compound (this compound or its derivatives).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In each well of the 384-well plate, add the recombinant DDB1/CRBN protein complex and the fluorescent tracer at their optimized concentrations.

-

Add the serially diluted test compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and fit the data to a suitable binding model to determine the IC50 value.

-

Step 2: Evaluation of Ternary Complex Formation

The ability of the PROTAC to induce the formation of a stable ternary complex between the POI and CRBN is a critical determinant of its degradation efficiency.

Protocol: NanoBRET™ Ternary Complex Assay

-

Reagents and Materials:

-

HEK293T cells.

-

Plasmids encoding for HaloTag®-CRBN and NanoLuc®-POI fusion proteins.

-

HaloTag® NanoBRET™ 618 Ligand.

-

Nano-Glo® Live Cell Reagent.

-

PROTAC of interest.

-

Opti-MEM® I Reduced Serum Medium.

-

White, 96-well assay plates.

-

Luminometer capable of measuring BRET signals.

-

-

Procedure:

-

Co-transfect HEK293T cells with the HaloTag®-CRBN and NanoLuc®-POI plasmids.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand and incubate at 37°C for 1 hour.

-

Dispense the cells into the 96-well plate.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the Nano-Glo® Live Cell Reagent.

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence signals using the luminometer.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Step 3: In-cell Ubiquitination Assay

Confirmation that the PROTAC induces ubiquitination of the POI is a key mechanistic validation step.

Protocol: In-Cell Western Blot for Ubiquitination

-

Reagents and Materials:

-

Cell line expressing the POI.

-

PROTAC of interest.

-

Proteasome inhibitor (e.g., MG132).

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).

-

Antibodies: anti-POI, anti-ubiquitin, and a loading control (e.g., anti-GAPDH).

-

Secondary antibodies conjugated to a fluorescent dye.

-

Western blot equipment and reagents.

-

-

Procedure:

-

Treat cells with the PROTAC at various concentrations for a defined period (e.g., 2-4 hours). In a parallel set of experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding the PROTAC.

-

Lyse the cells and quantify the protein concentration.

-

Perform immunoprecipitation of the POI from the cell lysates.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-ubiquitin antibody to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear.

-

Strip and re-probe the membrane with the anti-POI antibody to confirm the identity of the immunoprecipitated protein and with a loading control antibody.

-

Step 4: Measurement of Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein.

Protocol: Western Blot for Protein Degradation

-

Reagents and Materials:

-

Cell line expressing the POI.

-

PROTAC of interest.

-

Lysis buffer.

-

Antibodies: anti-POI and a loading control.

-

Secondary antibodies.

-

Western blot equipment and reagents.

-

-

Procedure:

-

Treat cells with a serial dilution of the PROTAC for a time course (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-POI antibody and the loading control antibody.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Data Presentation and Interpretation

To facilitate the comparison of different PROTACs and to draw meaningful structure-activity relationships, it is essential to present the data in a clear and standardized format.

| PROTAC ID | CRBN Ligand | Linker | POI Ligand | CRBN Binding IC50 (nM) | Ternary Complex EC50 (nM) | DC50 (nM) | Dmax (%) |

| PROTAC-X | This compound | PEG4 | JQ1 | Data | Data | Data | Data |

| PROTAC-Y | Pomalidomide | PEG4 | JQ1 | Data | Data | Data | Data |

A lower IC50/EC50/DC50 value indicates higher potency. The Dmax value reflects the efficacy of the degrader.

Conclusion and Future Directions

The development of non-IMiD Cereblon binders, such as those based on the this compound scaffold, represents a significant advancement in the field of targeted protein degradation. These novel building blocks offer the potential to create more stable and selective PROTACs, thereby expanding the therapeutic window and addressing some of the limitations of current technologies. The experimental workflows detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these next-generation protein degraders. As the field continues to evolve, the exploration of new E3 ligase ligands and the refinement of PROTAC design principles will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

- Steinebach, C., Sosič, I., Bricelj, A., Murgai, A., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14876-14902.

- Steinebach, C., Sosič, I., Bricelj, A., Murgai, A., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.

- Krumb, M., Gorelik, M., An, H., Yang, J., Zhu, J., & Li, X. (2022). One-pot synthesis of CRBN PROTACs via photoinduced C (sp2)–C (sp3) cross coupling and amide. Organic & Biomolecular Chemistry, 20(44), 8635-8640.

- Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(10), 6609-6623.

- Steinebach, C., et al. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Max Delbrück Center for Molecular Medicine.

- Gao, C., et al. (2018). Synthesis and biological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 157, 137-151.

- Crews, C. M. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.

- Hewitt, L., et al. (2024). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. ChemBioChem, e202300732.

- Li, J., et al. (2017). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.

Sources

An In-depth Technical Guide to Determining the Solubility of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. Given the absence of extensive public data on its solubility, this document serves as a practical, in-depth manual outlining the theoretical principles, experimental methodologies, and data interpretation necessary to characterize the solubility profile of this molecule and similarly complex organic compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of a drug candidate.[1] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[1] Poor aqueous solubility can lead to low bioavailability, variable drug exposure, and ultimately, the failure of a promising therapeutic agent in clinical development.[2] Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvents and physiological media are critical early-stage activities in the drug discovery and development process.[2][3]

This guide focuses on this compound, a molecule with structural features—a carboxylic acid, a sulfonamide, and a morpholine ring—that suggest its solubility will be influenced by factors such as pH and the polarity of the solvent. The methodologies detailed herein are designed to provide a robust and reproducible characterization of its solubility profile.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. More rigorously, the dissolution process can be understood through the thermodynamics of the interactions between the solute and solvent molecules.

Key Physicochemical Properties Influencing Solubility:

-

Chemical Structure: The presence of polar functional groups, such as the carboxylic acid and sulfonamide in this compound, allows for hydrogen bonding with polar solvents like water, which can enhance solubility. Conversely, the non-polar aromatic ring may contribute to solubility in less polar organic solvents.

-

pKa: The carboxylic acid moiety of the target molecule is ionizable. The pKa of this group will dictate the pH at which it is protonated (less soluble in aqueous media) or deprotonated (more soluble in aqueous media). The solubility of compounds with ionizable groups is often pH-dependent.[4][5][6][7][8]

-

LogP (Octanol-Water Partition Coefficient): This value provides a measure of the lipophilicity of a compound. A higher LogP generally indicates lower aqueous solubility.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation for dissolution to occur.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10][11] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached.[9] Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.[12]

Detailed Experimental Protocol: Shake-Flask Method

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 100 rpm).[13] Allow the mixtures to equilibrate for a predetermined time (typically 24-48 hours).[14] Preliminary experiments can be conducted to determine the time required to reach equilibrium.[12]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.[15]

Visualizing the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

High-Throughput Solubility Screening Methods

In early drug discovery, where numerous compounds are synthesized, high-throughput screening (HTS) methods for solubility are invaluable for rapid compound prioritization.[16] These methods are generally faster and require less material than the traditional shake-flask method.[2]

Laser Nephelometry

This method relies on the detection of light scattering caused by precipitated particles in a solution.[16] A stock solution of the compound in DMSO is serially diluted in an aqueous buffer in a microtiter plate. The point at which the compound precipitates and causes light scattering is detected by a nephelometer, and this is used to determine the kinetic solubility.[2]

UV-Based Plate Reader Method

Similar to nephelometry, this method involves the serial dilution of a DMSO stock solution in a 96-well UV-transparent plate. After an incubation period, the plate is centrifuged, and the absorbance of the supernatant is measured. The solubility is determined by comparing the absorbance to a standard curve.[17]

Visualizing the High-Throughput Screening Workflow

Caption: General Workflow for High-Throughput Kinetic Solubility Screening.

Influence of pH on the Solubility of this compound

The presence of a carboxylic acid group makes the solubility of this compound highly dependent on the pH of the aqueous medium.[4][5]

-

In acidic solutions (low pH): The carboxylic acid will be predominantly in its protonated, neutral form. This form is generally less soluble in aqueous media.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt. The ionic nature of the salt will lead to a significant increase in aqueous solubility.[6][7][8]

It is therefore essential to determine the solubility of this compound in a range of buffered solutions that are physiologically relevant (pH 1.2 to 7.4).[12]

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | ||

| PBS (pH 1.2) | ||

| PBS (pH 4.5) | ||

| PBS (pH 7.4) | ||

| Ethanol | ||

| Methanol | ||

| Acetonitrile | ||

| DMSO |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer | Kinetic Solubility (µM) |

| PBS (pH 7.4) |

Graphical Representation

A plot of solubility versus pH is a powerful tool for visualizing the impact of ionization on the aqueous solubility of the compound.

Conclusion

This guide provides a comprehensive roadmap for the experimental determination of the solubility of this compound. By following the detailed protocols for both thermodynamic and kinetic solubility measurements, researchers can generate the critical data needed to assess the developability of this compound. A thorough understanding of its solubility profile in various solvents and at different pH values is paramount for making informed decisions in the drug discovery and development process.

References

-

PubChem. 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Loba Chemie. 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

- Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Fiveable. pH and Solubility. AP Chem. [Link]

-

ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Yang, T., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(8), 1331–1342. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

Chad's Prep. (2022). pH Effects on Solubility. General Chemistry. [Link]

-

ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Patsnap. (2019). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

-

ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Khan Academy. pH and solubility. [Link]

-

protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Chemistry Steps. The Effect of pH on Solubility. [Link]

-

SlideShare. (2017). solubility experimental methods.pptx. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. scielo.br [scielo.br]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methoxy-5-(morpholine-4-sulfonyl)-benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. This technical guide synthesizes the current understanding of the biological targets of its derivatives, offering a comprehensive exploration of their potential mechanisms of action. By delving into the established inhibitory activities against key cellular enzymes and outlining a strategic framework for broader target identification, this document serves as a critical resource for researchers engaged in the discovery and development of drugs based on this chemical core. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and ground all assertions in authoritative scientific literature.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The inherent structural motifs of this compound—a substituted benzoic acid coupled with a morpholine sulfonyl group—suggest a high potential for interaction with a variety of biological macromolecules. Benzoic acid derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. The morpholine ring is a privileged structure in medicinal chemistry, often introduced to enhance potency, improve pharmacokinetic properties, and increase the solubility of drug candidates[2]. The sulfonyl group can act as a hydrogen bond acceptor and participate in crucial interactions within enzyme active sites.

While direct biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, the investigation of its derivatives has revealed significant potential in oncology and cell signaling. This guide will focus on the known targets of these derivatives and propose a logical, tiered approach to uncovering additional, novel biological targets.

Established Biological Targets of Derivatives

Derivatives of the this compound scaffold have demonstrated notable inhibitory activity against two key enzyme families: Phosphoinositide 3-Kinases (PI3Ks) and Phosphatidylcholine-Specific Phospholipase C (PC-PLC).

Phosphoinositide 3-Kinase (PI3K) Inhibition: A Prominent Anticancer Strategy

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

A study by Zhang et al. (2014) described the synthesis and biological evaluation of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which share the core methoxy- and sulfonamido-substituted benzoic acid structure. One of the lead compounds from this series demonstrated significant inhibitory activity against PI3K and the downstream mTOR kinase, leading to the suppression of AKT phosphorylation[3]. This inhibition of the PI3K/AKT/mTOR pathway translated to potent antiproliferative activity against several human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma), and demonstrated in vivo efficacy in a U-87 MG xenograft model[3].

Causality of Experimental Choice: The selection of these specific cancer cell lines is rationalized by their known dependence on the PI3K/AKT/mTOR pathway for survival and proliferation. U-87 MG cells, for instance, are known to have a mutation in the PTEN tumor suppressor gene, which leads to constitutive activation of the PI3K pathway.

| Compound ID (from source) | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 1a | PI3K | Not explicitly stated in abstract | A549 | Data not in abstract | [3] |

| HCT-116 | |||||

| U-87 MG | |||||

| KB |

Note: While the abstract confirms potent PI3K inhibitory activity, the precise IC50 values were not detailed in the provided search results. A full review of the referenced paper would be necessary to populate this table completely.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition: A Novel Approach to Cancer Therapy

Dysregulation of choline phospholipid metabolism is another hallmark of cancer. PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol, which are involved in cell proliferation and signaling.

Research into 2-morpholinobenzoic acid derivatives has identified them as inhibitors of PC-PLC[4][5]. While the core structure in these studies is slightly different (lacking the methoxy and having the morpholine directly attached to the ring), the presence of the benzoic acid and morpholine moieties provides a strong rationale for investigating PC-PLC as a potential target for derivatives of this compound. The antiproliferative activity of these compounds was assessed against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal carcinoma) cell lines[4].

Causality of Experimental Choice: The choice of MDA-MB-231 and HCT116 cell lines is strategic, as both are aggressive cancer cell lines known to exhibit aberrant lipid metabolism, making them suitable models to test the efficacy of PC-PLC inhibitors.

A Strategic Framework for Novel Target Identification

To fully elucidate the therapeutic potential of this compound derivatives, a systematic and multi-tiered approach to target identification is recommended.

Caption: A tiered workflow for novel target identification of this compound derivatives.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Format)

This protocol is designed to quantify the inhibitory activity of test compounds against the PI3Kα isoform.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PIP2/PIP3 lipid vesicles

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Test compound (serially diluted in DMSO)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 1 mM.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of PI3Kα enzyme and 2 µL of PIP2/PIP3 substrate mixture in kinase reaction buffer.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration to be at the Km for ATP).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

-

Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.

-

Self-Validation:

-

Z'-factor: Calculate the Z'-factor for the assay using positive and negative controls to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is considered excellent.

-

Known Inhibitor: Include a known PI3Kα inhibitor (e.g., Wortmannin) as a positive control to validate assay performance.

Protocol 2: In Vitro PC-PLC Inhibition Assay (Amplex® Red Format)

This protocol measures the inhibition of PC-PLC activity using a fluorogenic substrate.

Principle: The Amplex® Red PC-PLC Assay Kit provides a sensitive, enzyme-coupled method to detect PC-PLC activity. PC-PLC hydrolyzes phosphatidylcholine to phosphocholine, which is then converted to choline. Choline is oxidized to produce hydrogen peroxide, which reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.

Materials:

-

Amplex® Red PC-PLC Assay Kit (Thermo Fisher Scientific)

-

Purified PC-PLC enzyme

-

384-well black, clear-bottom plates

-

Test compound (serially diluted in DMSO)

Procedure:

-

Reagent Preparation: Prepare the Amplex® Red reaction mixture according to the manufacturer's protocol, containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine.

-

Compound Addition: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add 20 µL of purified PC-PLC enzyme to each well.

-

Reaction Initiation: Add 20 µL of the Amplex® Red reaction mixture to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~571 nm, emission ~585 nm).

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Normalize the data to the vehicle control (100% activity) and a known PC-PLC inhibitor (e.g., D609) (0% activity).

-

Calculate the IC50 value using a four-parameter logistic fit.

-

Self-Validation:

-

Linearity: Ensure the assay is in the linear range with respect to both time and enzyme concentration.

-

Positive Control: Include a known PC-PLC inhibitor to confirm the assay's ability to detect inhibition.

Protocol 3: Cell Viability MTT Assay

This protocol assesses the antiproliferative effect of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell lines (e.g., U-87 MG, HCT116)

-

Cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Test compound (serially diluted in culture medium)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Calculate the IC50 value from the dose-response curve.

-

Self-Validation:

-

Seeding Density: Optimize the initial cell seeding density to ensure logarithmic growth throughout the experiment.

-

Standard Cytotoxic Agent: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on related compounds provides a foundation for understanding the SAR of this scaffold. For PI3K inhibitors, the nature of the substituent at the 5-position of the benzoic acid ring appears crucial for activity, with quinazoline and quinoline moieties showing promise[3]. For PC-PLC inhibitors, modifications to the N-benzyl bridge of the 2-morpholinobenzoic acid scaffold significantly impact biological activity[4].

Future medicinal chemistry efforts should focus on:

-

Systematic modification of the morpholine ring: Exploring alternative heterocyclic systems to probe the steric and electronic requirements of the binding pocket.

-

Substitution on the benzoic acid ring: Investigating the impact of different substituents at the 2- and 5-positions to enhance potency and selectivity.

-

Derivatization of the carboxylic acid: Exploring bioisosteric replacements for the carboxylic acid to improve pharmacokinetic properties.

Caption: Key areas for structure-activity relationship exploration of the core scaffold.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics, with derivatives demonstrating potent inhibitory activity against the clinically relevant targets PI3K and PC-PLC. This technical guide provides a comprehensive framework for researchers to build upon this foundation. By employing the detailed experimental protocols and the strategic approach to target identification outlined herein, the scientific community can further unlock the therapeutic potential of this versatile chemical series. The path forward lies in a synergistic combination of hypothesis-driven medicinal chemistry, robust biological screening, and a deep understanding of the underlying cellular mechanisms.

References

-

Zhang, S. Q., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 76, 459-468. [Link]

-

Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 16(3), 1250-1267. [Link]

-

Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. [Link]

-

Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

Blass, B. E., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 11(4), 551-557. [Link]

Sources

A Senior Application Scientist's Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a synthetic compound that has garnered significant interest in medicinal chemistry, primarily for its role as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). This guide provides an in-depth technical overview of its chemical properties, synthesis, mechanism of action, and its burgeoning applications in drug discovery. We will explore its critical role in probing the GPR81 signaling pathway and its potential as a therapeutic lead for metabolic and inflammatory diseases, supported by detailed experimental protocols and quantitative data.

Introduction: The Emergence of a Key Pharmacological Tool

The landscape of drug discovery is continually evolving, with a constant search for selective molecular probes to dissect complex biological pathways. This compound has emerged as a vital tool in this arena. While structurally distinct from the endogenous GPR81 ligand, L-lactate, this molecule provides a stable and potent means to investigate a receptor deeply implicated in metabolic regulation and cancer biology.[1][2] Its utility extends beyond a simple research chemical; it represents a scaffold with significant potential for the development of novel therapeutics aimed at modulating cellular metabolism.

Chemical Properties and Synthesis

A thorough understanding of a compound's physicochemical characteristics is fundamental to its application in medicinal chemistry. These properties govern its solubility, stability, and pharmacokinetic profile.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-(morpholine-4-sulfonyl)benzoic acid | [3] |

| CAS Number | 168890-59-3 | [3][4] |

| Molecular Formula | C12H15NO6S | [3] |

| Molecular Weight | 301.32 g/mol | [3] |

This data is compiled from publicly available chemical databases.

Rationale for Synthetic Approach

Mechanism of Action: A Selective GPR81 Agonist

The primary pharmacological relevance of this compound lies in its function as a selective agonist for GPR81.

The GPR81 Receptor: A Metabolic Sensor

GPR81 is a G protein-coupled receptor that is predominantly expressed in adipocytes (fat cells).[10] Its endogenous ligand is L-lactate, a molecule once considered merely a metabolic waste product but now recognized as a critical signaling molecule or "lactormone".[1][11] Activation of GPR81 by lactate initiates a signaling cascade that inhibits lipolysis, the breakdown of stored fat into free fatty acids. This positions GPR81 as a key regulator of lipid metabolism.

The GPR81 Signaling Pathway

Upon agonist binding, GPR81 couples to an inhibitory G protein (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11][12] The reduction in cAMP levels attenuates the activity of Protein Kinase A (PKA), a key enzyme that promotes lipolysis.[12] This signaling cascade provides a direct link between lactate levels and the suppression of fatty acid release from adipose tissue.

Caption: GPR81 signaling cascade upon agonist binding.

Applications in Medicinal Chemistry and Drug Discovery

The selectivity of this compound for GPR81 makes it a valuable asset in several areas of drug discovery.

Targeting Dyslipidemia

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. The ability of GPR81 agonists to inhibit lipolysis in adipocytes presents a promising therapeutic strategy. By reducing the release of free fatty acids into the bloodstream, these compounds could help manage dyslipidemia. The development of GPR81 agonists like 3-chloro-5-hydroxybenzoic acid, which has shown significant reductions in free fatty acids in vivo, highlights the potential of this target class.[10][13]

Exploring Anti-inflammatory and Anti-cancer Roles

The role of lactate and GPR81 extends beyond metabolism. In the tumor microenvironment, high lactate levels can promote angiogenesis, immune evasion, and chemoresistance through GPR81 signaling.[1] Therefore, modulating GPR81 activity is being investigated as a potential anti-cancer strategy. Furthermore, GPR81 activation has been shown to have anti-inflammatory effects.[11] Selective agonists can be used to explore these therapeutic avenues further. For instance, studies have shown that GPR81 activation can promote cancer cell proliferation, suggesting that antagonists might be beneficial.[2]

Key Experimental Protocols

To facilitate further research, this section provides a standardized, step-by-step protocol for evaluating the activity of compounds like this compound at the GPR81 receptor.

In Vitro Evaluation: Calcium Mobilization Assay

Rationale: Since GPR81 is a Gαi-coupled receptor, its activation does not directly lead to calcium mobilization. However, by co-expressing the receptor with a promiscuous G-protein, such as Gα16, or a chimeric G-protein (Gαqi5), the Gαi signal can be redirected to the Gαq pathway.[14] Activation of Gαq stimulates phospholipase C, leading to an increase in intracellular calcium, which can be measured using fluorescent dyes.[14][15] This "reporter" system is a robust method for high-throughput screening of GPR81 agonists.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with expression vectors for human GPR81 and a promiscuous G-protein (e.g., Gα16).[14]

-

Seed the transfected cells into black-walled, clear-bottom 96-well plates at a density optimized to achieve 90-100% confluency on the day of the assay (e.g., 50,000 cells/well).[16]

-

Incubate overnight at 37°C with 5% CO2.[16]

-

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Prepare a dye loading buffer using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit).[14][16][17]

-

Add an equal volume of the loading dye to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[16]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in an appropriate assay buffer (e.g., PBS) at 5x the final desired concentration in a separate 96-well plate (the "ligand plate").[16]

-

-

Assay Execution and Data Acquisition:

-

Place the cell plate and the ligand plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument (e.g., FlexStation 3).[16]

-

The instrument will measure the baseline fluorescence for a set period.

-

The instrument's integrated pipettor will then add the compound from the ligand plate to the cell plate.

-

Immediately following compound addition, the instrument will record the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.[15][16]

-

-

Data Analysis:

-

The change in fluorescence is directly proportional to the amount of intracellular calcium released.[16]

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration), which represents the potency of the compound.

-

Conclusion and Future Directions

This compound serves as a cornerstone for the study of GPR81 biology. Its utility as a selective agonist has been instrumental in elucidating the GPR81 signaling pathway and its role in metabolic regulation. Future research will likely focus on optimizing the pharmacokinetic properties of this scaffold to develop drug candidates for dyslipidemia and other metabolic disorders. Furthermore, its use as a pharmacological probe will continue to be invaluable in exploring the complex roles of GPR81 in inflammation and oncology, paving the way for novel therapeutic interventions.

References

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

-

Yang L, et al. Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic reprogramming in pancreatic cancer. ResearchGate. 2023. Available from: [Link]

-

Zhang Y, et al. The signaling pathway of GPR81 and its mechanism of action. ResearchGate. 2023. Available from: [Link]

-

Ganapathy V, et al. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. Pharmacol Ther. 2020 Feb;206:107451. Available from: [Link]

-

Lee YJ, et al. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion. Oncotarget. 2016. Available from: [Link]

-

Yang S, et al. GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. Front Cell Dev Biol. 2024. Available from: [Link]

-

Sittampalam GS, et al. Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available from: [Link]

-

Jadhav G, et al. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In: Singh R. (eds) Screening for G Protein-Coupled Receptors. Springer Protocols Handbooks. Humana Press, New York, NY. 2015. Available from: [Link]

-

Luyten W, et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. J Vis Exp. 2015;(100):e52771. Available from: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

-

Sinfoo Biotech. This compound. Available from: [Link]

-

PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Available from: [Link]

- Google Patents. US4244871A - Sulfonamido-benzoic acid derivatives.

-

Patsnap. Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.

- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

-

Liu C, et al. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Med Chem Lett. 2012;3(8):637-639. Available from: [Link]

-

Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Available from: [Link]

-